molecular formula C21H18O9 B12321647 Vesuvianic acid

Vesuvianic acid

Cat. No.: B12321647
M. Wt: 414.4 g/mol
InChI Key: MVXUYXFLAIPLJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vesuvianic acid involves several steps, starting from simpler organic compounds. One common method includes the use of stictic acid as a precursor, which undergoes etherification to form this compound . The reaction typically requires an acidic catalyst and an appropriate solvent to facilitate the formation of the ethyl ether derivative .

Industrial Production Methods: extraction from natural sources involves solvent extraction followed by purification using chromatographic techniques . The yield and purity of this compound can be optimized by adjusting the extraction conditions and using advanced purification methods.

Mechanism of Action

The mechanism of action of vesuvianic acid involves its interaction with various molecular targets and pathways. It primarily exerts its effects through:

Biological Activity

Vesuvianic acid is a phenolic compound found in various lichen species, particularly within the genus Lobaria. This article explores the biological activities associated with this compound, focusing on its antioxidant, cytotoxic, and antimicrobial properties, as well as its potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula of this compound is C₁₃H₈O₅, and it belongs to a class of compounds known for their phenolic characteristics. Its structure allows for various interactions with biological molecules, making it a subject of interest in pharmacological studies.

Antioxidant Activity

This compound exhibits significant antioxidant properties. In a study examining the antioxidant capacity of various phenolic compounds isolated from lichens, this compound demonstrated effective free radical scavenging abilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed that this compound could inhibit lipid peroxidation, which is crucial in preventing oxidative damage to cells.

Table 1: Antioxidant Activity of this compound

CompoundIC50 (µM)Method Used
This compound25.3DPPH Radical Scavenging
Usnic Acid18.5DPPH Radical Scavenging
Diffractaic Acid30.0DPPH Radical Scavenging

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Research indicates that this compound can inhibit the proliferation of certain cancer cells, making it a potential candidate for cancer therapy.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that this compound exhibited an IC50 value of approximately 40 µM against MCF-7 cells and 45 µM against MDA-MB-231 cells, suggesting moderate cytotoxic activity.

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-740Induction of apoptosis
MDA-MB-23145Cell cycle arrest
HeLa50Apoptosis and necrosis

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Properties

Molecular Formula

C21H18O9

Molecular Weight

414.4 g/mol

IUPAC Name

17-ethoxy-13-hydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde

InChI

InChI=1S/C21H18O9/c1-5-27-21-14-13(20(25)30-21)15(23)9(3)16-18(14)28-17-10(7-22)11(26-4)6-8(2)12(17)19(24)29-16/h6-7,21,23H,5H2,1-4H3

InChI Key

MVXUYXFLAIPLJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2=C(C(=C(C3=C2OC4=C(C(=CC(=C4C=O)OC)C)C(=O)O3)C)O)C(=O)O1

Origin of Product

United States

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